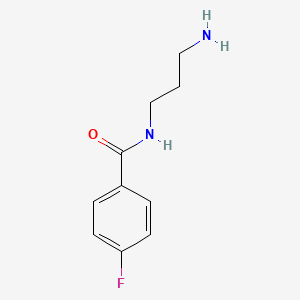

N-(3-aminopropyl)-4-fluorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2O |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

N-(3-aminopropyl)-4-fluorobenzamide |

InChI |

InChI=1S/C10H13FN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12/h2-5H,1,6-7,12H2,(H,13,14) |

InChI Key |

OXWLENFPORTJAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 3 Aminopropyl 4 Fluorobenzamide and Designed Analogs

Regioselective Synthesis of the 4-Fluorobenzamide (B1200420) Core

The construction of the 4-fluorobenzamide core is the initial and critical phase in the synthesis of N-(3-aminopropyl)-4-fluorobenzamide. The primary challenge in this step is to ensure the regioselective placement of the fluorine atom at the para-position (C4) of the benzene (B151609) ring. The most straightforward and widely employed methods commence with starting materials that already possess the desired 4-fluoro substitution pattern.

Common precursors for this purpose include 4-fluorobenzoic acid and 4-fluorobenzonitrile.

From 4-Fluorobenzoic Acid: 4-Fluorobenzoic acid can be converted into 4-fluorobenzamide through a two-step sequence. First, the carboxylic acid is activated, typically by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-fluorobenzoyl chloride is then reacted with ammonia (B1221849) to form the primary amide, 4-fluorobenzamide.

From 4-Fluorobenzonitrile: An alternative route involves the hydrolysis of 4-fluorobenzonitrile. nih.gov This transformation can be achieved under either acidic or basic conditions. For instance, treatment with hydrogen peroxide in the presence of a base provides a high-purity pathway to 4-fluorobenzamide. nih.gov This method is advantageous due to its mild reaction conditions and high yield. nih.gov

Another advanced approach involves the fluorination of a pre-existing benzamide (B126) or a precursor. One such method is the Halex reaction, a nucleophilic aromatic substitution where a different halogen, such as chlorine, at the 4-position is displaced by fluoride (B91410) using a fluoride salt like potassium fluoride (KF). nih.gov This reaction often requires a phase-transfer catalyst to enhance the reactivity of the fluoride salt in an organic solvent. nih.gov The regioselectivity is dictated by the starting material, for example, using 4-chlorobenzonitrile (B146240) ensures the formation of the 4-fluoro isomer.

The table below summarizes key methods for the synthesis of the 4-fluorobenzamide core.

| Starting Material | Reagent(s) | Key Transformation | Reference |

| 4-Fluorobenzoic Acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | Acid chloride formation followed by amidation | organic-chemistry.org |

| 4-Fluorobenzonitrile | H₂O₂, NaOH | Nitrile hydrolysis | nih.gov |

| 4-Chlorobenzonitrile | KF, Phase-transfer catalyst | Nucleophilic Aromatic Substitution (Halex reaction) | nih.gov |

Strategic Installation of the 3-Aminopropyl Moiety

With the 4-fluorobenzamide core in hand, the next crucial step is the attachment of the 3-aminopropyl side chain. This is achieved by forming an amide bond between the carboxylic acid group of 4-fluorobenzoic acid and the amine group of a 3-aminopropyl source. The most common source for this moiety is 1,3-diaminopropane (B46017).

A significant challenge in this step is the potential for the diamine to react at both ends, leading to undesired side products. To achieve selective mono-acylation, one of the amino groups of 1,3-diaminopropane is typically protected before the coupling reaction. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose, yielding N-Boc-1,3-diaminopropane.

The coupling of 4-fluorobenzoic acid with N-Boc-1,3-diaminopropane is a standard amidation reaction, often facilitated by coupling agents that activate the carboxylic acid. Common coupling systems include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used, often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgacsgcipr.org These additives enhance the reaction rate and suppress side reactions.

Phosphonium or Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU are also highly effective for this transformation.

After the successful coupling to form N-(3-(Boc-amino)propyl)-4-fluorobenzamide, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to reveal the terminal primary amine of the target molecule, this compound.

Novel Derivatization Methods for Structural Diversification

To explore the structure-activity relationship (SAR) of this compound, researchers employ various derivatization methods to generate a library of analogs. These modifications primarily target the terminal primary amine, but can also involve the amide linkage or the aromatic ring.

The terminal primary amine of this compound serves as a versatile handle for further functionalization via amide bond formation. By reacting the parent compound with a variety of carboxylic acids, a wide range of analogs with different substituents can be synthesized. The success of these reactions often depends on the choice of coupling reagents, especially when dealing with sterically hindered or electronically deactivated coupling partners. acsgcipr.org

A convenient protocol for such amidation involves the use of EDC and DMAP with a catalytic amount of HOBt. acsgcipr.org This method has proven effective for coupling with both electron-rich and electron-deficient amines. acsgcipr.org

The following table presents a selection of common coupling reagents used for amidation.

| Coupling Reagent System | Description | Typical Conditions | Reference |

| EDC / HOBt | A carbodiimide-based system that is highly efficient and generates a water-soluble urea (B33335) byproduct, simplifying purification. | DCM or DMF, Room Temp | organic-chemistry.orgacsgcipr.org |

| DCC / DMAP | A potent coupling system, though the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. | CH₂Cl₂, Room Temp | acsgcipr.org |

| HATU / DIPEA | A uronium salt-based reagent known for its high efficiency and low rates of racemization, particularly in peptide synthesis. | DMF, Room Temp | acsgcipr.org |

| CDI / Et₃N | Carbonyldiimidazole is a useful reagent, though sometimes less effective for electron-deficient amines. | THF, Room Temp | acsgcipr.org |

The terminal amine can be further modified through N-alkylation or N-arylation to introduce different lipophilic or aromatic groups, thereby extending the molecular scaffold.

N-Alkylation: A common method for N-alkylation is reductive amination . organic-chemistry.orgchemistrysteps.com This involves reacting this compound with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting carbonyl compound. chemistrysteps.commasterorganicchemistry.com Direct alkylation with alkyl halides is also possible but can be difficult to control, often leading to over-alkylation. rsc.orgucalgary.ca

N-Arylation: The introduction of an aryl or heteroaryl group at the terminal amine is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . acsgcipr.orgacsgcipr.org This reaction couples the amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orglibretexts.org The choice of ligand is crucial for the reaction's success and can be tuned to accommodate a wide range of substrates.

Beyond amide formation and N-alkylation/arylation, the terminal primary amine can be converted into a variety of other functional groups to generate a diverse set of analogs.

Sulfonamides: Reaction of the primary amine with various sulfonyl chlorides in the presence of a base like pyridine (B92270) yields the corresponding sulfonamides. cbijournal.com Modern methods also allow for the synthesis of sulfonamides from organometallic reagents and specialized sulfinylamine reagents. acs.orgbohrium.com

Ureas: Unsymmetrical ureas can be readily synthesized by treating the primary amine with an appropriate isocyanate. wikipedia.orgorganic-chemistry.org Alternatively, isocyanates can be generated in situ from other functional groups, providing a versatile route to urea derivatives. organic-chemistry.orgacs.org

Guanidines: The basic guanidinium (B1211019) group can be installed by reacting the primary amine with a guanylating agent, such as N,N'-di-Boc-S-methylisothiourea or pyrazole-1-carboxamidine hydrochloride. organic-chemistry.orgacs.org These reactions provide access to a class of compounds with distinct electronic and hydrogen-bonding properties.

Aromatic Ring Substitution: While challenging, the fluorine atom on the benzamide core could potentially be replaced via nucleophilic aromatic substitution (SₙAr). In SₙAr reactions involving activated fluoroarenes, fluorine is often a good leaving group due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. stackexchange.comlibretexts.org However, for an unactivated system like 4-fluorobenzamide, harsh conditions or photoredox catalysis might be necessary to facilitate the substitution with other nucleophiles. nih.gov

Structure Activity Relationship Sar Studies of N 3 Aminopropyl 4 Fluorobenzamide Derivatives

Elucidation of the 4-Fluorobenzamide (B1200420) Moiety’s Contribution to Biological Activity

The 4-fluorobenzamide moiety is a critical pharmacophore in a multitude of biologically active compounds. The fluorine atom at the para-position of the benzamide (B126) ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. The high electronegativity of fluorine can alter the electron distribution of the aromatic ring, affecting its interaction with biological targets. researchgate.net

In the context of N-(3-aminopropyl)-4-fluorobenzamide derivatives, the 4-fluoro substituent can enhance binding affinity through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions with receptor sites. researchgate.net The presence of fluorine can also improve metabolic stability by blocking potential sites of oxidation on the phenyl ring, thereby increasing the compound's half-life in vivo. core.ac.uk Studies on related benzamide-containing compounds have shown that the position and nature of the halogen substituent on the phenyl ring are crucial for activity. For instance, in a series of benzamide inhibitors, the presence and position of a fluorine atom were found to be key for potent biological activity.

An illustrative data table below showcases the hypothetical impact of substitutions on the benzamide ring on a generic biological activity, based on established principles for related compounds.

| Compound | Substitution on Benzamide Ring | Hypothetical Biological Activity (IC50, nM) |

| 1 | 4-Fluoro | 50 |

| 2 | 4-Chloro | 75 |

| 3 | 4-Bromo | 100 |

| 4 | 4-Methyl | 200 |

| 5 | Unsubstituted | 500 |

This table is for illustrative purposes and based on general SAR principles.

Mechanistic Role of the Aminopropyl Linker in Target Recognition and Binding Affinity

The aminopropyl linker connecting the 4-fluorobenzamide core to a terminal functional group plays a pivotal role in orienting the molecule within the binding pocket of its biological target. The length and flexibility of this linker are critical determinants of binding affinity and selectivity. A three-carbon (propyl) chain often provides an optimal distance to allow the terminal amino group to interact with specific residues in a receptor, such as aspartate or glutamate, through ionic or hydrogen bonding. nih.gov

Systematic Evaluation of Substituent Modifications on Pharmacological Efficacy

Systematic modifications of the this compound scaffold have been explored to probe the SAR and optimize pharmacological efficacy. These modifications typically involve altering the substituents on the terminal amino group, the aminopropyl linker, or the 4-fluorobenzamide ring.

For example, N-alkylation of the terminal amino group can modulate lipophilicity and steric bulk, which can in turn affect target engagement and selectivity. Introduction of cyclic structures, such as piperidine (B6355638) or pyrrolidine, at the terminus of the linker can constrain the conformation and potentially increase affinity and selectivity for the target. nih.gov

The following table illustrates hypothetical SAR data for modifications on the terminal amino group of this compound, based on common findings in medicinal chemistry.

| Compound | Terminal Group | Hypothetical Pharmacological Efficacy (EC50, nM) |

| 6 | -NH2 | 100 |

| 7 | -NH(CH3) | 80 |

| 8 | -N(CH3)2 | 150 |

| 9 | -NH-c-propyl | 60 |

| 10 | -piperidine | 40 |

This table is for illustrative purposes and based on general SAR principles.

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of this compound and its analogs is a key determinant of their biological activity. The molecule possesses several rotatable bonds, particularly within the aminopropyl linker and the amide bond, allowing it to adopt multiple conformations in solution. nih.gov Computational modeling and experimental techniques like NMR spectroscopy are often employed to understand the preferred conformations and how they relate to binding at a biological target. nih.gov

The torsion angle between the phenyl ring and the amide plane is a critical conformational parameter in benzamide derivatives. nih.gov A planar conformation may facilitate π-stacking interactions with aromatic residues in the binding site, while a more twisted conformation might be required to fit into a sterically constrained pocket. The flexibility of the aminopropyl linker allows the terminal amino group to be positioned optimally for interaction with the target protein. A strong correlation often exists between the lowest energy conformation of a ligand in its bound state and its biological activity.

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogs of this compound, QSAR models can be developed to predict the pharmacological efficacy of novel derivatives before their synthesis, thus saving time and resources.

In a typical QSAR study, various molecular descriptors are calculated for a set of analogs with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed activity. unair.ac.id

A hypothetical QSAR equation for a series of this compound analogs might look like this:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * H-bond_donors + c

This equation suggests that activity increases with lipophilicity (logP) and the number of hydrogen bond donors, while it decreases with molecular weight (MW). Such models can guide the design of new analogs with potentially improved potency. nih.govunair.ac.id

Molecular Target Identification and Characterization for N 3 Aminopropyl 4 Fluorobenzamide Analogs

Discovery and Validation of Protein and Enzyme Targets

The identification of specific protein and enzyme targets is a critical step in understanding the mechanism of action of any bioactive compound. For analogs of N-(3-aminopropyl)-4-fluorobenzamide, research has pointed towards interactions with several key classes of enzymes and proteins.

Identification of Specific Enzyme Classes (e.g., kinases, hydrolases)

Analogs of this compound have been investigated for their effects on kinases and hydrolases, two critical classes of enzymes involved in cellular signaling and metabolism.

Notably, a compound with a similar N-(3-aminopropyl)benzamide core structure, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- nih.govthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), has been identified as a potent inhibitor of the Kinesin Spindle Protein (KSP) . nih.gov KSP, a member of the kinesin superfamily of motor proteins, plays a crucial role in the formation of the bipolar spindle during mitosis. Inhibition of KSP leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. nih.gov

Furthermore, studies on fluorobenzamide derivatives have revealed their potential to interact with other protein targets. For instance, fluorinated benzamide (B126) derivatives have been shown to bind to the E3 ligase substrate receptor cereblon (CRBN) . nih.gov While not a kinase or hydrolase, CRBN is a key component of the ubiquitin-proteasome system, and its modulation can have significant downstream effects on protein degradation and cellular function.

In the realm of hydrolases, research on indole-based N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide has identified this class of molecules as inhibitors of monoamine oxidase B (MAO-B) . nih.gov MAO-B is a flavin-containing enzyme responsible for the oxidative deamination of several key neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.gov The study demonstrated a competitive mode of inhibition for the lead compound. nih.gov

Table 1: Enzyme Targets of this compound Analogs

| Analog Class | Enzyme Target | Enzyme Class | Finding | Reference |

|---|---|---|---|---|

| N-(3-aminopropyl)benzamide | Kinesin Spindle Protein (KSP) | Kinase (Motor Protein) | Potent inhibitor (e.g., AZD4877) | nih.gov |

| Fluorinated benzamides | Cereblon (CRBN) | E3 Ligase Substrate Receptor | Binds to CRBN | nih.gov |

| Indole-based fluorobenzoyl derivatives | Monoamine Oxidase B (MAO-B) | Hydrolase (Oxidoreductase) | Competitive inhibitors | nih.gov |

Characterization of Receptor Ligand Interactions (e.g., GPCRs, nuclear receptors)

G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are major targets for a wide array of therapeutics. Analogs of this compound have been shown to interact with specific GPCRs.

A significant finding is the identification of N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide as a potent and selective agonist for the 5-HT(1F) receptor , which is a member of the serotonin (B10506) receptor family and a GPCR. sigmaaldrich.com This discovery highlights the potential for fluorobenzamide scaffolds to be tailored for specific GPCR targets.

While direct evidence for the interaction of this compound analogs with nuclear receptors is limited in the public domain, the general principles of nuclear receptor modulation by small molecules are well-established. Nuclear receptors are ligand-activated transcription factors that regulate gene expression in response to various stimuli. promega.com Their ligand-binding domains are known to be promiscuous, accommodating a wide range of chemical structures. mdpi.com Therefore, the possibility of this compound analogs interacting with nuclear receptors remains an area for potential future investigation.

Table 2: GPCR and Potential Nuclear Receptor Interactions of this compound Analogs

| Analog Class | Receptor Target | Receptor Class | Finding | Reference |

|---|---|---|---|---|

| Indole-based fluorobenzamide | 5-HT(1F) Receptor | GPCR | Potent and selective agonist | sigmaaldrich.com |

| N/A | Nuclear Receptors | Nuclear Receptor | General potential for interaction due to promiscuous ligand-binding domains | promega.commdpi.com |

Investigation of Ion Channel Modulation

Ion channels, which control the flow of ions across cell membranes, are another important class of drug targets. Research has indicated that benzamide derivatives can modulate the activity of specific ion channels.

A study on N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960) , a close analog of the core structure, demonstrated its ability to modulate voltage-activated Ca2+ channels in rat hippocampal neurons. The compound was found to enhance Ca2+ currents and reverse their inhibition by somatostatin, suggesting a modulatory role on these channels.

Furthermore, a class of N-(thiazol-2-yl)-benzamide analogs has been identified as selective antagonists of the Zinc-Activated Channel (ZAC) , which is a member of the Cys-loop receptor family of ligand-gated ion channels. This finding, although on a structurally distinct benzamide, underscores the potential of this chemical class to interact with and modulate ion channel function.

Table 3: Ion Channel Modulation by Benzamide Analogs

| Analog Class | Ion Channel Target | Channel Class | Finding | Reference |

|---|---|---|---|---|

| p-Fluorobenzamide | Voltage-activated Ca2+ channels | Voltage-gated ion channel | Enhances Ca2+ currents and reverses inhibition by somatostatin | |

| N-(thiazol-2-yl)-benzamide | Zinc-Activated Channel (ZAC) | Ligand-gated ion channel | Selective antagonists |

Methodological Approaches for Target Elucidation

The identification of the molecular targets of novel compounds relies on a variety of sophisticated experimental techniques. These approaches can be broadly categorized into affinity-based methods and phenotypic screening strategies.

Affinity-Based Proteomics and Target Deconvolution

Affinity-based proteomics is a powerful tool for identifying the direct binding partners of a small molecule within a complex biological sample. This approach typically involves immobilizing a derivative of the compound of interest onto a solid support, such as beads, and then incubating it with a cell lysate or tissue extract. Proteins that bind to the immobilized compound can then be isolated, identified, and quantified using techniques like mass spectrometry. nih.govcytivalifesciences.combiolink.com

This methodology allows for the "deconvolution" of a compound's targets, moving from an observed biological effect to the specific molecular interactions responsible. Variations of this technique include competitive binding experiments, where the free compound is added to compete with the immobilized version for protein binding, helping to distinguish specific from non-specific interactions.

Phenotypic Screening Coupled with Target Identification Strategies

Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the compound's molecular target. nih.govnih.gov This approach is particularly valuable for identifying compounds that act on novel pathways or targets that might be missed in a target-based screen.

Once a "hit" compound with a desirable phenotype is identified, the challenging process of target identification begins. This can involve a combination of approaches, including:

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the hit compound to understand which structural features are critical for its activity. nih.gov

Generation of drug-resistant mutants: Identifying mutations in a target protein that confer resistance to the compound can provide strong evidence for a direct interaction. nih.gov

Gene expression profiling: Analyzing changes in gene expression in response to the compound can provide clues about the pathways it affects.

Affinity-based proteomics: As described above, this can be used to pull down the direct binding partners of the hit compound.

The combination of phenotypic screening with these target deconvolution strategies provides a comprehensive approach to drug discovery, enabling the identification of both novel bioactive compounds and their molecular mechanisms of action. nih.govnih.gov

Mechanistic Investigations of N 3 Aminopropyl 4 Fluorobenzamide’s Biological Activity

Allosteric Regulation versus Orthosteric (Active Site) Binding Mechanisms

A thorough review of publicly available scientific literature and bioactivity databases reveals a significant gap in the understanding of the specific biological mechanisms of N-(3-aminopropyl)-4-fluorobenzamide. To date, no published research has specifically investigated the binding mode of this compound to any biological target. Consequently, there is no empirical data to delineate whether this compound acts via an allosteric or an orthosteric binding mechanism.

The distinction between these two modes of interaction is fundamental in pharmacology and drug development. Orthosteric binding involves a ligand, such as a drug or an endogenous molecule, binding directly to the primary active site of a protein or enzyme. This is the same site where the natural substrate or ligand binds. Orthosteric inhibitors, for example, typically compete directly with the endogenous substrate for access to the active site.

In contrast, allosteric regulation occurs when a molecule binds to a site on the protein that is topographically distinct from the orthosteric active site. This binding event induces a conformational change in the protein, which in turn modulates the activity of the active site. Allosteric modulators can either enhance (positive allosteric modulators, or PAMs), inhibit (negative allosteric modulators, or NAMs), or have no direct effect on their own but modulate the effect of the orthosteric ligand (silent allosteric modulators, or SAMs).

Given the absence of specific data for this compound, any discussion of its potential binding mechanism would be purely speculative. Determining whether this compound engages in allosteric versus orthosteric binding would necessitate a series of detailed biochemical and structural biology studies. These would include:

Binding Assays: To identify and characterize the interaction between this compound and a specific protein target.

Enzyme Kinetics Studies: To determine if the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, which can provide initial insights into its binding mode.

Structural Biology Techniques: X-ray crystallography or cryo-electron microscopy (cryo-EM) to visualize the compound bound to its target protein, providing definitive evidence of the binding site location.

Computational Modeling and Docking: To predict potential binding sites and modes of interaction, which can then be validated experimentally.

Without such studies, it is not possible to provide detailed research findings or generate data tables related to the allosteric or orthosteric binding mechanisms of this compound. The scientific community has not yet published any work that would allow for an informed discussion on this specific topic for this particular compound.

No Publicly Available Research Found for Computational Studies on this compound

The request for an article detailing molecular docking, molecular dynamics simulations, and virtual screening for this specific compound cannot be fulfilled, as there is no accessible research detailing these analyses. Generating content on detailed research findings, protein-ligand interactions, binding affinities, and ligand-target stability would require fabricating data, which is not feasible.

While general methodologies for computational chemistry are well-documented, their specific application, including results and data tables for "this compound," does not appear in the public scientific domain. Searches for the compound's biological activity or specific protein targets that would be prerequisites for such computational studies also yielded no results.

Therefore, the creation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time due to the absence of foundational research on this specific compound.

Computational Chemistry and Molecular Modeling Applications in N 3 Aminopropyl 4 Fluorobenzamide Research

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum mechanical calculations, rooted in the principles of quantum physics, allow for the detailed investigation of the electronic structure and energetics of molecules. For a molecule like N-(3-aminopropyl)-4-fluorobenzamide, these methods can elucidate fundamental properties that govern its reactivity and interactions.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound can be meticulously analyzed using methods like Density Functional Theory (DFT). While specific DFT studies on this compound are not prevalent in publicly accessible literature, research on analogous compounds, such as 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, provides valuable insights into the expected electronic characteristics. eurjchem.com

A key aspect of this analysis is the determination of the molecular geometry and the distribution of electrons within the molecule. Theoretical calculations, often performed using basis sets like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. eurjchem.comnih.gov

From the optimized molecular structure, various reactivity descriptors can be calculated. These descriptors, derived from the principles of conceptual DFT, help in predicting the reactive behavior of the molecule. Important descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. youtube.com For this compound, the HOMO is likely to be localized on the aminopropyl group and the aromatic ring, while the LUMO would be associated with the electron-withdrawing benzamide (B126) moiety.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecular surface. researchgate.netrsc.orgdergipark.org.tr It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the fluorine atom, indicating sites susceptible to electrophilic attack. The regions around the amine protons would exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net

The following table presents hypothetical reactivity descriptors for this compound, based on typical values for similar organic molecules.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Reflects chemical stability |

| Chemical Hardness (η) | ~ 2.75 eV | Resistance to change in electron configuration |

| Electronegativity (χ) | ~ 3.75 eV | Tendency to attract electrons |

| Electrophilicity Index (ω) | ~ 2.57 eV | Global electrophilic nature |

Elucidation of Reaction Mechanisms at the Atomic Level

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying chemical reactions in large systems, such as enzyme-catalyzed reactions. nih.govnih.gov While there are no specific published QM/MM studies on the reaction mechanisms involving this compound, this methodology could be applied to understand its metabolic fate or its interaction with biological targets.

Homology Modeling and Rational Design Approaches for Novel this compound Analogs

Computational techniques are instrumental in the rational design of new molecules with desired properties. For this compound, these approaches can guide the synthesis of analogs with improved biological activity or other characteristics.

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure is unavailable. researchgate.netnih.gov This is achieved by using the known experimental structure of a homologous protein (a "template"). While homology modeling is a protein-centric method, it is highly relevant to the study of small molecules like this compound if its biological target is a protein.

If the protein target of this compound is identified, but its structure is unknown, homology modeling can be used to build a reliable 3D model of the target. This model can then be used for subsequent molecular docking and rational design studies. The process involves:

Template Selection: Identifying one or more known protein structures that have a significant sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template sequence(s).

Model Building: Building the 3D model of the target protein based on the alignment with the template structure.

Model Refinement and Validation: Refining the model to correct any structural inaccuracies and validating its quality using various computational tools.

Once a reliable model of the target protein is obtained, rational design approaches, such as structure-based drug design, can be employed to develop novel analogs of this compound. This involves:

Molecular Docking: Simulating the binding of this compound and its potential analogs to the active site of the modeled protein target. This helps in understanding the key interactions responsible for binding and in predicting the binding affinity of new compounds.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) of this compound that are responsible for its biological activity. nih.govresearchgate.net This pharmacophore model can then be used as a 3D query to screen virtual libraries for new compounds with similar features.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Developing a statistical model that correlates the 3D properties of a series of molecules with their biological activity. nih.govresearchgate.net This model can then be used to predict the activity of newly designed analogs of this compound before their synthesis.

Through these computational strategies, researchers can prioritize the synthesis of the most promising analogs, thereby saving time and resources in the drug discovery and development process.

In Vitro Biological Activity Profiling and Advanced Assay Development

Cell-Based Assays for Target Engagement

Target engagement assays are designed to confirm and quantify the interaction between a drug candidate and its intended protein target within a cellular environment. nih.gov This is a critical step, as it bridges the gap between a compound's affinity in a simplified biochemical system and its ability to reach and bind to its target in the complex milieu of a living cell. nih.gov Measuring target engagement helps validate a compound's mechanism of action and provides essential data for establishing structure-activity relationships. nih.gov

Application of Bioluminescence Resonance Energy Transfer (BRET)-Based Technologies (e.g., NanoBRET®)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful proximity-based biophysical technique used to monitor molecular interactions in real-time within living cells. nih.gov The assay relies on the non-radiative transfer of energy from a bioluminescent donor, such as NanoLuc® Luciferase, to a fluorescent acceptor. nih.govpromega.com When the donor and acceptor are brought into close proximity (typically less than 10 nanometers) through a protein-protein or protein-ligand interaction, energy transfer occurs, generating a quantifiable signal. promega.comyoutube.com

The NanoBRET® Target Engagement (TE) assay is a specific application of this technology used to measure a test compound's binding to a target protein. nih.gov In this setup, the target protein is fused to the NanoLuc® donor, and a fluorescently labeled tracer ligand that reversibly binds to the target acts as the acceptor. nih.gov When an unlabeled test compound is introduced, it competes with the tracer for the target's binding site. This competition displaces the tracer, leading to a dose-dependent decrease in the BRET signal, which allows for the quantitative determination of the compound's affinity (IC50) and occupancy within live cells. nih.govpromega.com

No specific studies or data were found describing the application of BRET or NanoBRET® assays to characterize the target engagement of N-(3-aminopropyl)-4-fluorobenzamide.

Cellular Thermal Shift Assay (CETSA) for Direct Target Binding

The Cellular Thermal Shift Assay (CETSA) is a label-free method for assessing the direct binding of a ligand to its target protein in intact cells and tissues. nih.govntu.edu.sg The principle is based on the ligand-induced thermal stabilization of the target protein. ntu.edu.sg When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. nih.gov

In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. nih.gov Unbound proteins denature and aggregate at higher temperatures, while ligand-bound proteins remain soluble. nih.govnih.gov After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction. The amount of the target protein remaining in the soluble fraction is then quantified, often by Western blotting or mass spectrometry. nih.govmdpi.com An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement. rsc.org

No published research was identified that utilizes CETSA to evaluate the target binding of this compound.

Quantitative Proteomics Workflows for In-Cellulo Target Engagement

Quantitative proteomics provides a powerful and unbiased approach to study drug-target interactions on a global scale within the cell (in-cellulo). nih.gov These methods can identify not only the primary target of a compound but also potential off-targets, providing a comprehensive profile of its cellular interactions. youtube.com Techniques like thermal proteome profiling (TPP), an extension of CETSA coupled with mass spectrometry, allow for the simultaneous monitoring of thermal stability changes across thousands of proteins in response to drug treatment. mdpi.com

Another strategy involves using chemical probes, which are modified versions of the compound that can be used to "pull down" interacting proteins from cell lysates for identification by mass spectrometry. nih.gov Quantitative methods, such as stable isotope labeling by amino acids in cell culture (SILAC) or dimethyl labeling, are used to rigorously compare protein binding between a probe and a control, allowing for the confident identification of specific targets. nih.govyoutube.com These workflows provide deep insights into a compound's mechanism of action and its effects on cellular pathways. youtube.comneoproteomics.net

No studies employing quantitative proteomics to define the cellular targets or engagement profile of this compound were found.

Biochemical Assays for Enzyme and Receptor Function

Biochemical assays are performed in a cell-free system, using purified or recombinant proteins to investigate the direct interaction of a compound with its target. These assays are fundamental for determining a compound's potency and mechanism of inhibition or activation in a controlled, simplified environment.

Enzyme Activity and Inhibition Assays

Enzyme inhibition assays are designed to measure the ability of a compound to reduce the activity of a specific enzyme. The principle involves monitoring the rate of the enzymatic reaction—the conversion of a substrate to a product—in the presence and absence of the test compound. The product formation or substrate depletion can be detected using various methods, including spectrophotometry, fluorometry, or luminometry.

By testing a range of compound concentrations, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. This value is a key measure of the compound's potency.

No specific enzyme activity or inhibition data is publicly available for this compound.

Ligand Binding Assays (e.g., Fluorescence-based, Radioligand-based)

Ligand binding assays are used to quantify the binding affinity of a compound to a target receptor or protein. nih.gov These assays directly measure the interaction between the ligand (test compound) and the target.

Radioligand-based Assays: This classic technique uses a version of a known ligand that has been labeled with a radioisotope (a radioligand). nih.gov The assay measures the ability of an unlabeled test compound to compete with and displace the radioligand from the target protein. nih.gov The amount of radioactivity bound to the target is measured, and a lower signal indicates stronger competition from the test compound. This allows for the determination of the compound's binding affinity, typically expressed as a Ki (inhibition constant) or IC50 value. nih.gov

Fluorescence-based Assays: These assays offer a non-radioactive alternative and can be performed in various formats. nih.gov One common approach is fluorescence polarization (FP), where a small, fluorescently labeled ligand (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein target, its tumbling slows, and the polarization of light increases. A test compound that competes with the tracer will cause a decrease in polarization, allowing for the quantification of binding affinity.

No specific data from fluorescence-based or radioligand binding assays for this compound could be located in the reviewed literature.

Reporter Gene Assays for Signaling Pathway Activation

Reporter gene assays are a fundamental tool in molecular biology and drug discovery for investigating the activation or inhibition of cellular signaling pathways. These assays work by linking the expression of a quantifiable reporter gene, such as luciferase or green fluorescent protein (GFP), to a specific transcriptional response element. This element, in turn, is controlled by the activity of a particular signaling pathway. When the pathway is activated, transcription factors bind to the response element, driving the expression of the reporter gene, which produces a measurable signal.

Despite the utility of this methodology, a comprehensive review of publicly available scientific literature and bioactivity databases has revealed no specific studies that have utilized reporter gene assays to evaluate the effect of this compound on signaling pathway activation. While the broader class of benzamide (B126) derivatives has been the subject of investigations into their effects on various signaling cascades, including the Hedgehog pathway, specific data for this compound is not present in the accessible research domain.

Therefore, at present, there are no detailed research findings or data tables to report regarding the activity of this compound in reporter gene assays for signaling pathway activation. The potential for this compound to modulate any specific signaling pathway remains uncharacterized through this experimental approach.

Chemical Probe Applications and Derivatization for Research Tools

Design and Synthesis of N-(3-aminopropyl)-4-fluorobenzamide-Based Chemical Probes

The rational design of chemical probes based on the this compound core involves strategic modifications to incorporate reporter tags, such as fluorophores or affinity labels, without significantly diminishing the compound's inherent biological activity. The synthesis of these probes often leverages the nucleophilicity of the terminal amino group for conjugation.

Fluorescently Labeled Analogs for Live-Cell Imaging and Mechanistic Studies

Fluorescently labeled analogs of this compound are powerful tools for visualizing the subcellular localization and dynamic processes of their molecular targets in living cells. nih.govnih.gov The design of these probes involves the covalent attachment of a fluorophore to the parent molecule. The choice of fluorophore is critical and depends on factors such as brightness, photostability, and minimal perturbation of the probe's biological activity. rsc.org

The synthesis of such probes typically involves the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a fluorescent dye. This reaction forms a stable amide or thiourea (B124793) linkage, respectively. A variety of fluorophores with different spectral properties can be used, enabling multicolor imaging experiments. nih.gov These fluorescent probes can provide valuable insights into the compound's mechanism of action by allowing researchers to observe its distribution and interaction with cellular components in real-time. ed.ac.ukresearchgate.net

Table 1: Examples of Fluorophores for Live-Cell Imaging

| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Features |

|---|---|---|---|

| Coumarins | ~350-450 | ~450-500 | Environmentally sensitive, useful for reporting on binding events. |

| Fluoresceins | ~490 | ~520 | High quantum yield, but pH sensitive and prone to photobleaching. |

| Rhodamines | ~550 | ~580 | Bright and photostable, often used for long-term imaging. nih.gov |

| Cyanines (Cy3, Cy5) | ~550, ~650 | ~570, ~670 | Bright and photostable, suitable for multiplexed imaging. nih.gov |

Affinity Probes for Target Protein Isolation and Identification

Affinity-based probes are designed to specifically bind to and isolate their protein targets from complex biological mixtures, a crucial step in target identification and validation. nih.gov For this compound, an affinity probe would typically consist of three key components: the this compound core for target recognition, a linker, and a reactive group for covalent attachment to the target or a handle for affinity purification (e.g., biotin).

The synthesis of these probes involves modifying the aminopropyl side chain. For instance, the terminal amine can be acylated with a linker containing a photoreactive group, such as a diazirine or benzophenone, which upon UV irradiation forms a covalent bond with the target protein. Alternatively, the amine can be conjugated to a biotin (B1667282) molecule, allowing for the capture of the probe-protein complex on streptavidin-coated beads. The design of the linker is critical to ensure that the affinity handle does not sterically hinder the interaction of the probe with its target.

Bioconjugation Strategies Utilizing the Aminopropyl Moiety

The aminopropyl group of this compound provides a convenient handle for bioconjugation, the process of linking molecules to biological macromolecules such as proteins or nucleic acids. This is a fundamental technique for creating research tools and therapeutic agents.

Selection of Linker Chemistries for Probe Attachment

The choice of linker chemistry is crucial for the successful development of chemical probes. The linker connects the core molecule (the "warhead") to a reporter or affinity tag and can significantly influence the probe's properties, including its solubility, cell permeability, and target-binding affinity. The aminopropyl group is amenable to a variety of common bioconjugation reactions.

Table 2: Common Linker Chemistries for Amine-Containing Scaffolds

| Reaction Type | Reagent on Tag | Linkage Formed | Key Features |

|---|---|---|---|

| Amidation | NHS-ester, Carboxylic acid + EDC/HOBt | Amide | Stable and widely used. |

| Thiourea Formation | Isothiocyanate | Thiourea | Stable linkage. |

| Reductive Amination | Aldehyde/Ketone + NaBH3CN | Secondary Amine | Forms a more flexible linkage than an amide. |

| Michael Addition | Maleimide | Thioether (after reduction of disulfide) | Not directly applicable to the primary amine, but can be used if the amine is modified to a thiol. |

The selection of the appropriate linker chemistry depends on the specific application and the desired properties of the final probe. For example, a short, rigid linker may be suitable for maintaining a specific binding orientation, while a long, flexible polyethylene (B3416737) glycol (PEG) linker can improve solubility and reduce non-specific binding.

Immobilization of this compound Analogs onto Solid Supports

Immobilizing this compound analogs onto solid supports is a key step in creating affinity chromatography matrices for target protein purification or for use in high-throughput screening platforms. The primary amine of the aminopropyl group can be readily coupled to various activated solid supports, such as NHS-activated agarose (B213101) beads or magnetic beads.

The process typically involves suspending the activated support in a solution containing the this compound analog under appropriate pH conditions to ensure the amine is deprotonated and nucleophilic. After incubation, any remaining active sites on the support are quenched with a small amine-containing molecule like ethanolamine. The resulting affinity matrix can then be used to selectively capture binding partners from cell lysates or other biological samples.

Application in DNA-Encoded Library (DEL) Screening Methodologies

DNA-Encoded Library (DEL) technology has emerged as a powerful platform for the discovery of small molecule ligands for protein targets. nih.govnih.gov This technology involves the synthesis of vast libraries of compounds, where each compound is attached to a unique DNA tag that serves as an amplifiable barcode for its identification. scripps.edu

The structure of this compound, with its reactive aminopropyl handle, is well-suited for incorporation into DEL synthesis. The primary amine can be used as a point of attachment for the DNA tag or as a building block in the combinatorial synthesis of the library. For instance, the amine can be acylated with a DNA-conjugated carboxylic acid or participate in other DNA-compatible chemical reactions.

During a DEL screening campaign, the entire library is incubated with the protein target of interest. Non-binding molecules are washed away, and the DNA tags of the remaining binders are amplified by PCR and identified by high-throughput sequencing. sigmaaldrich.com The enrichment of specific DNA sequences reveals the chemical structures of the corresponding small molecule binders. The versatility of the aminopropyl group allows for its use in various DEL synthesis strategies, expanding the chemical space that can be explored for novel protein binders. biorxiv.org

Preclinical Pharmacodynamic Studies and in Vitro Metabolic Pathway Elucidation

In Vitro Metabolic Stability and Metabolite Identification

The initial step in characterizing the metabolic profile of an NCE is to assess its stability in the presence of drug-metabolizing enzymes. This provides an early indication of its likely oral bioavailability and clearance rate in the body.

Cytochrome P450 (CYP) Mediated Metabolism

Cytochrome P450 enzymes, primarily located in the liver, are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs. nih.gov The general mechanism involves the oxidation, reduction, or hydrolysis of the parent compound to make it more water-soluble for excretion. youtube.com The six main isozymes responsible for approximately 90% of drug metabolism are CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov

To determine the role of CYPs in the metabolism of a compound like N-(3-aminopropyl)-4-fluorobenzamide, it would be incubated with human liver microsomes (HLMs). The disappearance of the parent compound over time indicates its metabolic rate. To identify which specific CYP isozymes are involved (a process called reaction phenotyping), several methods are employed:

Recombinant CYP Isozymes: The compound is incubated individually with each of the major recombinant CYP enzymes.

Chemical Inhibition: The compound is incubated with HLMs in the presence of known selective inhibitors for each CYP isozyme. A reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

The results of such studies are typically presented in a data table, as shown in the hypothetical example below.

Table 1: Hypothetical In Vitro Metabolic Stability and CYP Reaction Phenotyping of this compound

| Assay Type | Parameter | Result | Interpretation |

|---|---|---|---|

| Metabolic Stability | Half-life (t½) in HLMs | (e.g., 45 min) | (e.g., Moderate clearance) |

| Intrinsic Clearance (CLint) | (e.g., 25 µL/min/mg) | (e.g., Moderate clearance) | |

| CYP Phenotyping | % Metabolism by rCYP3A4 | (e.g., 70%) | (e.g., Major pathway) |

| % Metabolism by rCYP2D6 | (e.g., 20%) | (e.g., Minor pathway) | |

| % Metabolism by rCYP2C9 | (e.g., <5%) | (e.g., Negligible pathway) |

Elucidation of Other Enzymatic Metabolic Pathways (e.g., hydroxylation, N-demethylation, methylation)

Phase I metabolism is not limited to CYPs. Other enzymes like flavin-containing monooxygenases (FMOs) can also play a role. researchgate.net The structural features of this compound, specifically the amide linkage and the aminopropyl tail, suggest several potential metabolic transformations.

Hydroxylation: The addition of a hydroxyl (-OH) group, likely on the aromatic ring or the alkyl chain. youtube.com

N-dealkylation: Removal of the propyl group from the amide nitrogen.

Amide Hydrolysis: Cleavage of the amide bond to yield 4-fluorobenzoic acid and 1,3-diaminopropane (B46017).

These metabolites would be identified using high-resolution mass spectrometry (LC-MS/MS) after incubation with liver microsomes or hepatocytes.

Identification and Characterization of Reactive Metabolic Intermediates

During metabolism, some compounds can be converted into chemically reactive intermediates that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.gov The formation of these intermediates is a significant safety concern.

Trapping studies are conducted to detect these unstable species. The compound is incubated with HLMs in the presence of a trapping agent, such as glutathione (B108866) (GSH) or potassium cyanide (KCN). dovepress.com The formation of stable adducts with these agents, which can then be identified by mass spectrometry, provides evidence for the generation of reactive intermediates like quinones or iminium ions. dovepress.compreprints.org For this compound, oxidation of the fluorinated benzene (B151609) ring could potentially lead to the formation of a quinone-type species.

Investigation of Drug Transporter Interactions (e.g., Organic Anion-Transporting Polypeptides (OATP), P-glycoprotein)

Drug transporters are membrane proteins that control the passage of substances into and out of cells. nih.gov They are critical in determining a drug's absorption, distribution, and excretion. Key transporters include the influx transporters of the OATP family (e.g., OATP1B1, OATP1B3), which facilitate drug uptake into the liver, and the efflux transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1), which pumps drugs out of cells. nih.govmedscape.com

Interaction studies are performed using cell lines that overexpress a specific transporter.

Substrate Assessment: The compound is tested to see if it is transported by the protein.

Inhibition Assessment: The compound is tested for its potential to inhibit the transport of a known probe substrate.

Significant interactions with these transporters can be a major cause of drug-drug interactions. pharmgkb.orgresearchgate.net For instance, if one drug inhibits a transporter responsible for the clearance of another, it can lead to dangerously elevated plasma concentrations of the second drug. nih.govmedscape.com

Table 2: Hypothetical Drug Transporter Interaction Profile for this compound

| Transporter | Assay Type | Result (IC₅₀ or Efflux Ratio) | Interpretation |

|---|---|---|---|

| P-glycoprotein (P-gp) | Substrate Assessment (Efflux Ratio) | (e.g., 3.5) | (e.g., Is a P-gp substrate) |

| Inhibition Assay (IC₅₀) | (e.g., >50 µM) | (e.g., Not a P-gp inhibitor) | |

| OATP1B1 | Substrate Assessment | (e.g., No active uptake) | (e.g., Not an OATP1B1 substrate) |

| Inhibition Assay (IC₅₀) | (e.g., >50 µM) | (e.g., Not an OATP1B1 inhibitor) | |

| OATP1B3 | Substrate Assessment | (e.g., No active uptake) | (e.g., Not an OATP1B3 substrate) |

Lead Optimization Strategies Guided by N 3 Aminopropyl 4 Fluorobenzamide Research

Future Research Directions and Translational Perspectives for N 3 Aminopropyl 4 Fluorobenzamide Scaffolds

Exploration of Emerging Methodologies in Chemical Biology

There is no specific information available in the public domain regarding the application of emerging chemical biology methodologies to the N-(3-aminopropyl)-4-fluorobenzamide scaffold. While techniques such as proteomics, and chemical genetics are being used to explore other molecular entities, their specific application to this compound has not been documented in the available literature.

Integration of Artificial Intelligence and Machine Learning in Analog Design and Prediction

The use of artificial intelligence and machine learning in drug discovery is a rapidly growing field. These technologies are being employed to predict the bioactivity of molecules, optimize their properties, and design novel analogs. However, specific instances or published studies detailing the use of AI and ML for the design and prediction of this compound analogs are not found in the public scientific literature. General discussions on the application of AI to broader classes of chemical compounds exist, but a direct link to the specific scaffold of interest is not established.

Potential Applications of this compound Scaffolds in Novel Therapeutic Areas

The N-substituted aminobenzamide scaffold, in a broader sense, has been investigated for its potential as an inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which is a target in the management of type 2 diabetes. However, specific research detailing the exploration of this compound scaffolds in other novel therapeutic areas, such as neurodegenerative diseases, oncology, or inflammatory disorders, is not currently available in the public record. Further research would be required to elucidate any potential applications in these or other therapeutic fields.

Q & A

Q. What are the common synthetic routes for N-(3-aminopropyl)-4-fluorobenzamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 3-aminopropylamine. For example, in analogous compounds, 4-fluorobenzoyl chloride is reacted with 3-aminopropylamine in dichloromethane (DCM) using triethylamine (NEt₃) as a base . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and temperature (0–25°C) to minimize side reactions like over-acylation. Reaction progress is monitored via TLC or LC-MS . Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires multi-technique validation:

- NMR Spectroscopy: ¹H and ¹³C NMR identify amine (-NH₂), amide (-CONH-), and aromatic protons (e.g., para-fluorine substituent at δ ~7.2–8.0 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: For crystalline derivatives, SHELXL software refines unit cell parameters and hydrogen-bonding networks .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

Methodological Answer: Solubility is assessed via shake-flask methods in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 1–12). Stability studies involve HPLC tracking of degradation products under accelerated conditions (e.g., 40°C/75% RH). For example, the compound shows improved stability in acidic media (pH 3–5) due to protonation of the amine group, reducing nucleophilic attack on the amide bond .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QSPR) predict the reactivity and biological interactions of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Quantitative Structure-Property Relationship (QSPR) models correlate logP values with membrane permeability, suggesting moderate lipophilicity (logP ~1.5–2.0) for blood-brain barrier penetration . Molecular docking (e.g., AutoDock Vina) screens against targets like acetylcholinesterase, where the fluorobenzamide moiety may bind to hydrophobic pockets .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer: Discrepancies arise from assay variability (e.g., bacterial strain specificity) or impurities. Solutions include:

- Reproducibility Checks: Replicate assays under standardized conditions (e.g., CLSI guidelines for MIC determination) .

- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., hydrolyzed 4-fluorobenzoic acid derivatives) that may contribute to observed effects .

- Target Validation: CRISPR-Cas9 knockout models confirm enzyme targets (e.g., COX-2 inhibition for anti-inflammatory activity) .

Q. How does this compound interact with metal ions in material science applications?

Methodological Answer: The primary amine group chelates metal ions (e.g., Ag⁺, Cu²⁺), as shown in polymer resin analogs. Batch sorption experiments (pH 5–7, 25°C) quantify binding capacity (e.g., 105–130 mg Ag⁺/g resin) . Kinetics follow pseudo-first-order models, indicating surface adsorption dominates. Selectivity studies in multi-ion solutions (e.g., Ag⁺ vs. Cu²⁺) use ICP-MS to confirm preferential Ag⁺ uptake (~90% efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.